molecular formula C14H8FN3 B2473508 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 2366994-15-0

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B2473508
CAS RN: 2366994-15-0
M. Wt: 237.237
InChI Key: DUSMRIGLQCMNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile, otherwise known as 4-FIPB, is a synthetic compound with a wide range of applications in life science research. This compound is a member of the imidazopyridine family, which is a class of heterocyclic compounds with a nitrogen atom in the ring structure. It is commonly used in laboratory experiments as a reagent, a catalyst, and a substrate. 4-FIPB has been found to be useful in a variety of biochemical and physiological processes, such as enzyme inhibition, protein folding, and DNA replication.

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridines, which include “4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile”, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Anticancer Agents

Imidazo[1,2-a]pyridine cores, including “4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile”, have shown potential as anticancer agents . In a study, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their antiproliferative potential in breast cancer cells . Among the novel derivatives, some showed significant results .

Anti-fibrosis Activity

Some compounds with the imidazo[1,2-a]pyridine core have displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .

Antiviral Agents

Imidazo[1,2-a]pyridine cores have been found to have antiviral activities .

Antibacterial Agents

Compounds with the imidazo[1,2-a]pyridine core have been found to have antibacterial properties .

Anti-inflammatory Agents

Imidazo[1,2-a]pyridine cores have been found to have anti-inflammatory properties .

Antipsychotic Agents

Imidazo[1,2-a]pyridine cores have been found to have antipsychotic properties .

Antiprotozoal Agents

Imidazo[1,2-a]pyridine cores have been found to have antiprotozoal properties .

Mechanism of Action

Target of Action

The primary target of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, through a process known as molecular docking . This interaction inhibits the function of the CYP51 protein, leading to disruption in the biosynthesis of sterols. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption are complex and depend on the specific biological context.

Result of Action

The molecular and cellular effects of the action of 4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile are largely determined by its inhibition of the CYP51 protein and the resulting disruption of sterol biosynthesis . This can lead to a range of effects, from changes in cell membrane properties to potential cell death.

properties

IUPAC Name

4-(8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3/c15-12-2-1-7-18-9-13(17-14(12)18)11-5-3-10(8-16)4-6-11/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSMRIGLQCMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.